(2,4,6-Trichlorophenyl)isocyanide dichloride
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Overview
Description
(2,4,6-Trichlorophenyl)isocyanide dichloride is a chemical compound known for its unique structure and potential applications in various fields of research. It is characterized by the presence of three chlorine atoms attached to a phenyl ring, along with an isocyanide group and two additional chlorine atoms. This compound has garnered attention due to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Trichlorophenyl)isocyanide dichloride typically involves the reaction of 2,4,6-trichlorophenylamine with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,4,6-Trichlorophenylamine+Phosgene→(2,4,6-Trichlorophenyl)isocyanide dichloride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Safety measures are crucial due to the toxic nature of phosgene and the reactivity of the product.
Chemical Reactions Analysis
Types of Reactions: (2,4,6-Trichlorophenyl)isocyanide dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The isocyanide group can participate in addition reactions with various electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: Electrophiles such as aldehydes and ketones are used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted derivatives, while addition reactions produce adducts with different functional groups.
Scientific Research Applications
(2,4,6-Trichlorophenyl)isocyanide dichloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4,6-Trichlorophenyl)isocyanide dichloride involves its reactivity with various biological molecules. The isocyanide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atoms may also participate in interactions with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
- Phenyl isocyanide dichloride
- 2,4-Dichlorophenyl isocyanide dichloride
- 3,5-Dichlorophenyl isocyanide dichloride
Comparison: (2,4,6-Trichlorophenyl)isocyanide dichloride is unique due to the presence of three chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds with fewer chlorine atoms, it may exhibit different chemical and biological properties, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1,1-dichloro-N-(2,4,6-trichlorophenyl)methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl5N/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEGJGJTLHQFIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N=C(Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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